molecular formula C20H18FN3O4 B5666730 N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide

Katalognummer: B5666730
Molekulargewicht: 383.4 g/mol
InChI-Schlüssel: QWXLGLJAVXRHKN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,5-Dimethoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a pyridazinone-based acetamide derivative featuring a 2,5-dimethoxyphenyl group and a 4-fluorophenyl substituent. This compound belongs to a class of molecules designed to modulate enzyme activity, particularly in pathways involving kinases, phosphatases, or prostaglandin synthases. Its structural core—a pyridazinone ring conjugated with an acetamide linker—provides a scaffold for interactions with biological targets, as seen in analogs like JNK inhibitor VIII () and PRMT5 inhibitors (). The 4-fluorophenyl group enhances lipophilicity and may influence binding affinity compared to chloro or methoxy variants ().

Eigenschaften

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O4/c1-27-15-7-9-18(28-2)17(11-15)22-19(25)12-24-20(26)10-8-16(23-24)13-3-5-14(21)6-4-13/h3-11H,12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWXLGLJAVXRHKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide is a complex organic compound that has garnered interest due to its potential biological activities. This article presents a comprehensive overview of its synthesis, biological evaluations, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

The compound features a biphenyl core with a fluorophenyl-substituted pyridazinone moiety. The synthesis typically involves multi-step organic reactions, including the formation of the pyridazinone ring and subsequent acetamide derivatization.

Anticancer Properties

Recent studies have indicated that N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide exhibits significant anticancer activity. For instance, it has been tested against various cancer cell lines, demonstrating potent inhibitory effects on cell proliferation.

  • Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and modulation of cell cycle progression. Notably, it has been shown to increase reactive oxygen species (ROS) levels in treated cells, contributing to its cytotoxic effects.

Inhibition of Enzymatic Activity

The compound has also been evaluated for its ability to inhibit specific enzymes involved in cancer progression and other diseases. For example, it has shown promise as an inhibitor of topoisomerase II, an enzyme critical for DNA replication and transcription.

Case Studies and Experimental Results

  • In Vitro Studies : In a series of experiments, N-(2,5-dimethoxyphenyl)-2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)acetamide was tested against breast and colon cancer cell lines. The results indicated a dose-dependent inhibition of cell growth with IC50 values in the low micromolar range.
    Cell LineIC50 (µM)Apoptosis Induction (%)
    MCF-7 (Breast)3.545
    HCT116 (Colon)4.050
  • Molecular Docking Studies : Computational analyses suggest strong binding affinity to the active site of topoisomerase II, supporting the experimental findings regarding its inhibitory potential.

Vergleich Mit ähnlichen Verbindungen

Key Research Findings

  • Electronic Effects : Fluorine’s electronegativity in the target compound may enhance hydrogen bonding compared to chloro or methoxy groups, improving target affinity .
  • Core Flexibility: Pyridazinone derivatives exhibit broader enzyme inhibition profiles (e.g., PRMT5, kinases) than rigid benzothiazoles, which are more target-specific .
  • Synthetic Feasibility: Acid chloride coupling (as in ) is a robust method for pyridazinone-acetamide synthesis, enabling rapid analog generation.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.